molecular formula C11H16N2O4 B8421311 2-Amino-4-methoxy-5-(2-methoxyethoxy)benzamide

2-Amino-4-methoxy-5-(2-methoxyethoxy)benzamide

Cat. No. B8421311
M. Wt: 240.26 g/mol
InChI Key: NYXVAOLOIVGVLM-UHFFFAOYSA-N
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Patent
US09440961B2

Procedure details

A mixture of 4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzamide (4.5 g, contains some NH4Cl) and 10% Pd/C (ca. 0.5 g) in DME (200 mL) and MeOH (200 mL) was hydrogenated under a balloon of H2 at RT for 12 h. The mixture was filtered through a pad of Celite® and concentrated in vacuo to give 2-amino-4-methoxy-5-(2-methoxyethoxyl)benzamide as an off white solid (2.8 g, 11.6 mmol). HPLC retention time 2.80 mins.
Name
4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:17]([O-])=O)[CH:4]=1.[NH4+].[Cl-]>COCCOC.CO.[Pd]>[NH2:17][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:11]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8] |f:1.2|

Inputs

Step One
Name
4-methoxy-5-(2-methoxyethoxy)-2-nitrobenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1OCCOC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C(=C1)OC)OCCOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.6 mmol
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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